molecular formula C8H4Br2S B13596270 2,4-Dibromo-1-benzothiophene

2,4-Dibromo-1-benzothiophene

Cat. No.: B13596270
M. Wt: 291.99 g/mol
InChI Key: GDZPGOJTWPSEMM-UHFFFAOYSA-N
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Description

Contextual Significance of Polyhalogenated Heterocycles in Synthetic Strategies

Polyhalogenated heterocyclic compounds are of significant interest in organic chemistry due to their enhanced reactivity and synthetic versatility. rsc.orgrsc.org The presence of multiple halogen atoms, such as bromine, on a heterocyclic core provides distinct handles for selective chemical modifications. These modifications often involve transition-metal-catalyzed cross-coupling reactions, which allow for the sequential and regioselective formation of new carbon-carbon and carbon-heteroatom bonds. This capability is crucial for the construction of intricate molecular frameworks from relatively simple starting materials.

Furthermore, the nature and position of the halogen substituents can be used to fine-tune the electronic and steric properties of the molecule. For instance, the substitution of fluorine with bromine can be achieved with high efficiency, providing routes to various bromo-fluoro heterocycles. rsc.org This strategic halogenation is a cornerstone of modern synthetic strategies, enabling the targeted synthesis of complex molecules with desired functionalities.

Overview of Benzothiophene (B83047) Core Structures and Their Synthetic Utility

The benzothiophene scaffold, an aromatic heterocyclic compound composed of a benzene (B151609) ring fused to a thiophene (B33073) ring, is a prominent structural motif in a vast number of biologically active compounds and functional organic materials. wikipedia.orgnih.govrsc.org This core structure is present in pharmaceuticals such as the osteoporosis drug raloxifene (B1678788) and the asthma medication zileuton. wikipedia.orgrsc.org The versatility of the benzothiophene core stems from its amenability to a wide range of chemical modifications.

Numerous synthetic methodologies have been developed to access the benzothiophene skeleton, including various cyclization techniques. tandfonline.com The inherent reactivity of the benzothiophene ring system allows for functionalization at multiple positions, making it a valuable building block in medicinal chemistry and materials science. nih.govrsc.org

Specific Academic and Research Interest in 2,4-Dibromo-1-benzothiophene (B6242897)

Within the broader class of halogenated benzothiophenes, this compound has garnered specific academic and research interest. Its defined substitution pattern, with bromine atoms at the 2- and 4-positions, makes it a valuable intermediate for the synthesis of more complex, substituted benzothiophene derivatives. The differential reactivity of the two bromine atoms can potentially be exploited for selective, stepwise functionalization, offering a pathway to precisely engineered molecules. This controlled reactivity is of particular importance in the development of novel organic materials and potential therapeutic agents where specific substitution patterns are required for desired properties.

PropertyValue
Molecular Formula C₈H₄Br₂S
IUPAC Name This compound

The strategic placement of the two bromine atoms in this compound offers a platform for investigating the subtle interplay of electronic and steric effects on the reactivity of the benzothiophene core. This makes it a subject of interest for fundamental studies in heterocyclic chemistry as well as for its potential applications in more applied fields of chemical science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4Br2S

Molecular Weight

291.99 g/mol

IUPAC Name

2,4-dibromo-1-benzothiophene

InChI

InChI=1S/C8H4Br2S/c9-6-2-1-3-7-5(6)4-8(10)11-7/h1-4H

InChI Key

GDZPGOJTWPSEMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(S2)Br)C(=C1)Br

Origin of Product

United States

Synthetic Methodologies for 2,4 Dibromo 1 Benzothiophene

Direct Bromination Approaches to Benzothiophene (B83047) Scaffolds

Direct bromination of the benzothiophene core represents the most straightforward approach to halogenated derivatives. However, achieving specific substitution patterns such as the 2,4-dibromo configuration is highly dependent on the inherent reactivity of the heterocyclic system and the precise control of reaction conditions.

Regioselective Bromination Strategies for Dibromo-1-benzothiophenes

The electrophilic substitution of benzothiophene is known to preferentially occur at the C2 and C3 positions of the thiophene (B33073) ring due to its higher electron density compared to the benzene (B151609) ring. Achieving bromination at the C4 position often requires a multi-step approach or the presence of directing groups.

A plausible strategy for the synthesis of 2,4-dibromo-1-benzothiophene (B6242897) involves a stepwise bromination. The initial bromination of benzothiophene can be directed to the C4 position under specific conditions, followed by a second bromination which would likely occur at the more reactive C2 position. For instance, the presence of a methoxy group at the 7-position has been shown to direct bromination to the 4-position researchgate.net. While a direct, one-pot synthesis of this compound via direct bromination is not extensively documented, the synthesis of 4-bromobenzothiophene is a known process chemicalbook.comguidechem.comgoogle.comchemicalbook.compatsnap.com. Subsequent bromination of 4-bromobenzothiophene would then be expected to introduce a second bromine atom at the 2-position, yielding the desired product.

Influence of Reaction Conditions and Reagents on Halogenation Selectivity

The choice of brominating agent and reaction conditions plays a critical role in determining the regiochemical outcome of the halogenation of benzothiophenes. Common brominating agents include molecular bromine (Br₂), N-bromosuccinimide (NBS), and tetraalkylammonium tribromides nih.gov. The solvent, temperature, and presence of a catalyst can all influence the selectivity of the reaction nih.gov. For example, performing brominations at lower temperatures can enhance selectivity nih.gov.

The use of zeolites as catalysts has been shown to induce high para-selectivity in the electrophilic bromination of some aromatic compounds, which could be a potential strategy to favor substitution on the benzene ring of the benzothiophene scaffold nih.gov. The reaction of benzothiophene with a combination of hydrogen peroxide, sodium bromide, and a catalyst in acetic acid has been reported for the synthesis of 4-bromobenzothiophene, demonstrating the influence of specific reagent systems on regioselectivity chemicalbook.com.

Multi-Step Synthetic Pathways Incorporating this compound

Due to the challenges in controlling regioselectivity in direct bromination, multi-step synthetic sequences are often employed to construct specifically substituted benzothiophenes like this compound. These methods involve the synthesis of a precursor molecule with the desired substitution pattern, which is then cyclized to form the final benzothiophene ring.

Precursor Functionalization and Subsequent Cyclization Reactions

A common strategy involves the synthesis of a substituted benzene derivative that already contains a bromine atom at the position that will become C4 of the benzothiophene ring. This precursor can then be elaborated to include a sulfur-containing side chain, which can subsequently undergo an intramolecular cyclization to form the thiophene ring.

For example, the synthesis of 4-bromobenzothiophene has been achieved starting from 2-bromo-6-fluorobenzaldehyde chemicalbook.compatsnap.com. This starting material is reacted with mercaptoacetic acid to form a thioether, which then undergoes cyclization and decarboxylation to yield 4-bromobenzothiophene chemicalbook.com. Another approach starts with 3-bromophenol, which is converted to 1-bromo-3-(2,2-dimethoxyethylthio)benzene. This intermediate is then cyclized using polyphosphoric acid to afford 4-bromobenzothiophene guidechem.com. Once 4-bromobenzothiophene is obtained, a subsequent selective bromination at the 2-position would yield this compound.

Annulation Techniques for Benzothiophene Ring Formation

Annulation reactions, where a new ring is fused onto an existing one, provide another powerful tool for the synthesis of substituted benzothiophenes. These methods often involve the reaction of a substituted thiophene with a dienophile, or the construction of the benzene ring onto a pre-existing thiophene. While specific examples leading directly to this compound are not prevalent, the general principles can be applied. For instance, a suitably substituted thiophene bearing a bromine at the 2-position could potentially undergo a Diels-Alder reaction with a dienophile, followed by aromatization, to construct the 4-brominated benzene ring.

Transition Metal-Catalyzed Syntheses

Modern synthetic organic chemistry heavily relies on transition-metal catalysis for the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds. While a specific transition-metal-catalyzed synthesis of this compound is not widely reported, several catalytic methods for the synthesis of substituted benzothiophenes are known and could be adapted for this purpose kfupm.edu.saresearchgate.net.

Palladium-catalyzed cross-coupling reactions, for example, are instrumental in constructing the benzothiophene core from appropriately substituted precursors organic-chemistry.orgnih.gov. A hypothetical transition-metal-catalyzed approach to this compound could involve the C-H activation and subsequent bromination of benzothiophene at the C2 and C4 positions. While challenging, the development of directing groups that could facilitate such regioselective C-H functionalization is an active area of research.

Below is a table summarizing various synthetic approaches to substituted benzothiophenes that could be relevant for the synthesis of this compound.

Starting Material(s)Reagents and ConditionsProductReference(s)
2-Bromo-6-fluorobenzaldehyde, Mercaptoacetic acid1. DMF; 2. Quinoline, Copper powder, heat4-Bromobenzothiophene chemicalbook.com
3-Bromophenol, 2-Bromo-1,1-dimethoxyethane1. K₂CO₃, DMF; 2. Polyphosphoric acid, Chlorobenzene, heat4-Bromobenzothiophene guidechem.com
BenzothiopheneH₂O₂, NaBr, Acetic acid, Catalyst4-Bromobenzothiophene chemicalbook.com

Palladium-Catalyzed Routes to Brominated Benzothiophenes

Palladium catalysis stands as a cornerstone in modern organic synthesis, offering powerful tools for C-H bond activation, cross-coupling reactions, and heterocycle formation. researchgate.netbeilstein-journals.org The synthesis of brominated benzothiophenes, including the 2,4-dibromo isomer, can be approached through several palladium-mediated strategies. One common method involves the direct C-H arylation of a pre-existing benzothiophene core, although controlling regioselectivity to obtain the 2,4-dibromo substitution pattern can be challenging. organic-chemistry.org

A more controlled approach often involves the cyclization of appropriately substituted precursors. For instance, palladium-catalyzed intramolecular cyclization of ortho-alkynylaryl bromides with a suitable sulfur source is a known method for constructing the benzothiophene ring system. rsc.org Subsequent bromination can then be performed. Alternatively, a pre-brominated starting material can undergo palladium-catalyzed cyclization. One such strategy is the migratory cyclization of substrates like ArXCBr=CH₂, where 'X' is a heteroatom, to form various benzoheterocycles. nih.gov

Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, are typically used to add aryl or other groups to a brominated benzothiophene. However, the underlying principles can be adapted for synthesis. For example, a di-brominated thiophene can undergo palladium-catalyzed direct heteroarylation, demonstrating the utility of palladium in functionalizing brominated sulfur heterocycles. beilstein-journals.org The synthesis of benzothiophenes via the cross-dehydrogenative coupling (CDC) of 4-arylthiocoumarins also highlights the versatility of palladium catalysis in forming the core structure, which can then be subjected to bromination. researchgate.net

Research into the direct C2-arylation of benzo[b]thiophene 1,1-dioxides using palladium acetate and arylboronic acids demonstrates the catalyst's ability to selectively functionalize the benzothiophene system. acs.org While this example focuses on arylation, it underscores the potential for developing selective palladium-catalyzed C-H bromination methods.

Table 1: Examples of Palladium-Catalyzed Reactions in Benzothiophene Synthesis This table is illustrative of reaction types and does not represent a direct synthesis of this compound.

Catalyst SystemReaction TypeStarting MaterialsProduct TypeRef.
Pd(OAc)₂ / DPEPhosMigratory CyclizationAr-S-C(Br)=CH₂Substituted Benzothiophene nih.gov
Pd(OAc)₂ / Cu(OAc)₂Oxidative C-H ArylationBenzo[b]thiophene 1,1-dioxide, Arylboronic acidC2-Arylated Benzothiophene 1,1-dioxide acs.org
PdCl(C₃H₅)(dppb) / KOAcDirect Heteroarylation2,5-Dibromothiophene, Heteroarene2,5-Diheteroarylated thiophene beilstein-journals.org

Other Metal-Mediated Cyclization and Functionalization Methods

Beyond palladium, other transition metals are effective in mediating the synthesis of benzothiophenes. Copper-catalyzed reactions, for example, are well-established for C-S bond formation. rsc.org The Ullmann-type coupling, which uses a copper catalyst, can be employed for the intramolecular cyclization of a brominated substrate to form the benzothiophene ring. rsc.org A copper-catalyzed thiolation annulation of 2-bromo alkynylbenzenes with sodium sulfide (B99878) provides a direct route to 2-substituted benzo[b]thiophenes. researchgate.net

Gold-catalyzed carbothiolation has been shown to be an atom-economic method for synthesizing 2,3-disubstituted benzothiophenes. organic-chemistry.org While not directly producing a brominated product, this cyclization method creates the core that can be subsequently functionalized.

More recently, metal-free approaches have also gained traction. Iodine-catalyzed cascade reactions of thiophenols with alkynes offer a green and economical pathway to benzothiophene derivatives under solvent-free conditions. researchgate.net Electrophilic cyclization of alkynyl thioanisoles, mediated by electrophilic sulfur reagents, is another attractive route that avoids transition metals for the key ring-forming step. nih.gov This method has been successfully used to prepare a 6-bromo benzothiophene derivative, demonstrating its compatibility with halogen substituents. nih.gov

Green Chemistry Principles in the Synthesis of Brominated Heterocycles

The principles of green chemistry aim to reduce the environmental impact of chemical processes by focusing on aspects like waste reduction, use of safer chemicals, and energy efficiency. researchgate.netjocpr.com The synthesis of brominated heterocycles, which traditionally involves hazardous reagents like elemental bromine, is an area ripe for the application of these principles. nih.govbohrium.com

Exploration of Sustainable Bromination Methods

A key focus of green chemistry in this context is the replacement of molecular bromine (Br₂) with safer and more sustainable brominating agents. Molecular bromine is highly toxic, corrosive, and generates stoichiometric amounts of hydrogen bromide (HBr) as a byproduct. nih.gov

Sustainable alternatives include:

Bromide-Bromate Couples: Aqueous systems using a mixture of sodium bromide (NaBr) and sodium bromate (NaBrO₃) in acidic media can generate the reactive brominating species in situ. This method avoids the handling of Br₂ and uses water as a solvent. researchgate.net

HBr with an Oxidant: The combination of hydrobromic acid (HBr) with a benign oxidant, such as dimethyl sulfoxide (B87167) (DMSO) or hydrogen peroxide (H₂O₂), provides an effective system for bromination. organic-chemistry.org The HBr/DMSO system, for instance, generates the bromodimethylsulfonium bromide (BDMS) electrophile in situ. organic-chemistry.org

N-Bromosuccinimide (NBS): NBS is a common and safer solid alternative to liquid bromine for many bromination reactions. organic-chemistry.org However, its atom economy is poor as the succinimide portion becomes a byproduct. Using NBS with catalytic activators or under aqueous conditions can improve its green profile. organic-chemistry.org

Electrochemical Methods: Electrochemical bromination using a simple bromide salt (e.g., ammonium bromide) as the bromine source offers a high degree of control and avoids the need for chemical oxidants. researchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times, often leading to higher yields and cleaner reactions, which aligns with green chemistry principles of energy efficiency. mdpi.comrsc.org

Atom-Economy and Process Efficiency in this compound Synthesis

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com Reactions with high atom economy, such as additions and rearrangements, are preferred over substitutions and eliminations, which generate stoichiometric byproducts. nih.govnih.gov

In the context of synthesizing this compound, different routes exhibit vastly different atom economies.

Substitution Reactions: A synthetic route that involves the direct bromination of benzothiophene using Br₂ is an electrophilic aromatic substitution. For each bromine atom added, one molecule of HBr is produced as a byproduct, lowering the atom economy.

C₈H₆S + 2 Br₂ → C₈H₄Br₂S + 2 HBr

In this reaction, a significant portion of the mass of the bromine reagent (HBr) does not end up in the final product. The use of NBS also results in poor atom economy due to the succinimide byproduct.

Reactivity and Reaction Mechanisms of 2,4 Dibromo 1 Benzothiophene

Nucleophilic Substitution Reactions on the Benzothiophene (B83047) System

Nucleophilic aromatic substitution (SNAr) reactions on the benzothiophene core are a key method for introducing a variety of functional groups. The inherent reactivity of the C-Br bonds, influenced by their position on the heterocyclic ring, allows for the targeted displacement of bromine atoms.

Displacement of Bromine Atoms for Further Functionalization

The differential reactivity of the bromine atoms at the C2 and C4 positions of 2,4-dibromo-1-benzothiophene (B6242897) is a cornerstone of its synthetic utility. Generally, in benzothiophene systems, the C2 position is more susceptible to nucleophilic attack compared to positions on the benzene (B151609) ring. baranlab.org This allows for selective substitution reactions.

For instance, in related polyhalogenated heterocycles, the site of reaction is often predicted based on the stability of the intermediate formed upon nucleophilic attack. rsc.org The displacement of a bromine atom by a nucleophile, such as an alkoxide or an amine, introduces new functional groups that can be used for subsequent chemical transformations. researchgate.net This step-wise functionalization is crucial for building complex molecules with specific electronic or biological properties. The reaction often proceeds under basic conditions, which facilitate the departure of the bromide ion. researchgate.net

Mechanistic Investigations of SNAr Processes

The mechanism of nucleophilic aromatic substitution (SNAr) on halogenated benzothiophenes typically follows a two-step addition-elimination pathway. nih.gov In this process, the nucleophile attacks the electron-deficient carbon atom bearing a bromine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the remaining bromine atom and the sulfur heteroatom helps to stabilize this intermediate.

Cross-Coupling Reactions as Functionalization Tools

Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to functionalize this compound. The different electronic environments of the two bromine atoms allow for selective and sequential couplings.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a widely used method for the arylation and vinylation of this compound. rsc.org The reaction's utility is highlighted by its tolerance of a wide range of functional groups and its generally mild reaction conditions. unimib.itnih.gov

In polyhalogenated systems, the regioselectivity of the Suzuki-Miyaura coupling is a critical aspect. For benzothiophenes, oxidative addition of the palladium catalyst typically occurs preferentially at the more electron-deficient and sterically accessible C-Br bond. baranlab.org This often allows for the selective coupling at one position while leaving the other bromine atom intact for subsequent reactions. For example, in the synthesis of 2,3-diarylbenzo[b]thiophenes from 2,3-dibromobenzothiophene, the Suzuki reaction has been shown to be highly effective. researchgate.net The choice of palladium catalyst, ligand, and base can be tuned to control the selectivity and yield of the desired product. unimib.it

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

SubstrateCoupling PartnerCatalyst/LigandBaseSolventProductYield
2,3-DibromobenzothiopheneArylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O2-Aryl-3-bromobenzothiopheneGood
2,7-diBr-BTBTArylboronic acidNot SpecifiedNot SpecifiedNot SpecifiedFunctionalized BTBT derivativeNot Specified
1,1-DibromoalkeneAlkenyltrifluoroboratePd(PPh₃)₄Cs₂CO₃Not SpecifiedTrisubstituted diene85%

Sonogashira Coupling Strategies

The Sonogashira coupling provides a direct route to introduce alkynyl groups onto the benzothiophene scaffold by reacting with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of conjugated systems and materials with interesting electronic and optical properties.

Similar to other cross-coupling reactions, the Sonogashira coupling can be performed selectively on polyhalogenated substrates. The higher reactivity of the C-Br bond at the C2 position of the benzothiophene ring compared to the C4 position can be exploited for selective mono-alkynylation. baranlab.org Studies on related dihalogenated aromatic compounds have shown that reaction conditions, such as temperature and catalyst choice, can be optimized to favor monosubstitution over disubstitution. researchgate.net For instance, iodine-selective Sonogashira coupling has been demonstrated in dihalogenated thioanisole (B89551) derivatives, which are precursors to benzothiophenes. researchgate.net

Table 2: Sonogashira Coupling Reaction Examples

SubstrateCoupling PartnerCatalyst SystemBaseSolventKey Feature
Aryl/Vinyl HalideTerminal AlkynePd catalyst, Cu(I) cocatalystAmine baseVariousForms C(sp)-C(sp²) bonds. wikipedia.orgorganic-chemistry.org
PerbromofuranTerminal AlkyneNot SpecifiedNot SpecifiedNot SpecifiedSelective coupling at α-position. rsc.org
m-Bromoiodobenzene derivativePhenylacetyleneNot SpecifiedNot SpecifiedTHFIodine-selective coupling. researchgate.net

Heck and Negishi Coupling Studies

The Heck and Negishi coupling reactions offer additional powerful strategies for the functionalization of this compound. The Heck reaction involves the coupling of an organic halide with an alkene to form a substituted alkene, organic-chemistry.org while the Negishi coupling utilizes an organozinc reagent to form a new carbon-carbon bond. numberanalytics.comwikipedia.org

Heck reactions have been successfully applied to dibromo- and tribromobenzothiophenes to synthesize alkenyl-substituted derivatives. sorbonne-universite.fr These reactions can lead to domino processes, such as a twofold Heck reaction followed by a 6π-electrocyclization, to create more complex fused systems like dibenzothiophenes. sorbonne-universite.fr The regioselectivity often favors reaction at the C2 and C3 positions in 2,3-dibromobenzothiophene. sorbonne-universite.fr

The Negishi coupling is particularly valuable due to its high functional group tolerance and the ability to couple sp², sp³, and sp hybridized carbon atoms. wikipedia.org While specific studies on this compound are not prevalent in the provided results, the general principles of Negishi coupling are applicable. The reaction involves the oxidative addition of the palladium or nickel catalyst to the C-Br bond, followed by transmetalation with the organozinc reagent and reductive elimination to yield the coupled product. numberanalytics.com The reactivity difference between the C2-Br and C4-Br bonds could potentially be exploited for selective coupling. baranlab.org

Table 3: Comparison of Heck and Negishi Coupling

ReactionCoupling PartnerCatalystKey Features
Heck CouplingActivated AlkenesPalladiumForms substituted alkenes; can initiate domino reactions. organic-chemistry.orgsorbonne-universite.fr
Negishi CouplingOrganozinc ReagentsPalladium or NickelHigh functional group tolerance; couples various carbon hybridizations. numberanalytics.comwikipedia.org

Regioselectivity and Stereoselectivity in Cross-Coupling

For benzothiophene systems, the C2 position is generally more reactive towards oxidative addition than the C3 position. baranlab.orgrsc.org This preference is attributed to the electronic properties of the heterocyclic ring. baranlab.orgresearchgate.net Consequently, in a dihalo-substituted benzothiophene like 2,3-dibromobenzo[b]thiophene, Sonogashira coupling occurs preferentially at the C2 position. rsc.org This inherent reactivity trend suggests that for this compound, the initial cross-coupling would likely occur at the C2-Br bond before the C4-Br bond. However, the relative reactivity can be influenced by several factors including the specific type of cross-coupling reaction, the nature of the catalyst and ligands, and the reaction conditions. nih.gov

While the concept of regioselectivity is well-documented for various dihalobenzothiophenes, specific studies detailing the stereoselectivity in cross-coupling reactions of this compound are not extensively reported in the provided search results. Stereoselectivity would become a more prominent consideration if the coupling partners or the resulting products contain stereogenic centers.

Metalation and Organometallic Transformations

Halogen-metal exchange is a powerful method for the preparation of organolithium reagents, which are versatile intermediates in organic synthesis. ias.ac.in This reaction typically involves the treatment of an aryl halide with an organolithium reagent, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), at low temperatures. ias.ac.inimperial.ac.uk The rate of this exchange is dependent on the halogen, with the reactivity order being I > Br > Cl > F. imperial.ac.uk

In the context of this compound, the bromine atoms at positions 2 and 4 are both susceptible to halogen-lithium exchange. The regioselectivity of this process is governed by the relative acidity of the protons and the stability of the resulting organolithium species. For benzothiophenes, deprotonation (lithiation) occurs preferentially at the C2 position. researchgate.net Similarly, in halogen-metal exchange reactions on dihalothiophenes, the exchange is fastest at the position that gives the most stabilized organolithium intermediate, which is typically the α-position (C2) to the sulfur atom. imperial.ac.uk This suggests that the initial lithiation of this compound would likely occur at the C2 position.

It has been noted that for some heteroaromatic systems, the initially formed lithiated species can undergo rearrangement, a phenomenon known as the "halogen dance". researchgate.netresearchgate.net To prevent such anion migration and ensure the stability of the lithiated intermediate, a protecting group, such as a trimethylsilyl (B98337) (TMS) group, can be introduced at the C2 position. researchgate.netthieme-connect.com For instance, 7-bromo-benzothiophene can be selectively lithiated at the C2 position using lithium diisopropylamide (LDA) in the presence of TMSCl. thieme-connect.com

The choice of the lithiating agent and reaction conditions can also influence the outcome. For example, the use of isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl) is effective for bromine-magnesium exchange reactions, and the rate of this exchange is influenced by the electron density of the aromatic ring. researchgate.netrsc.orgepo.org

The organolithium or organomagnesium species generated from this compound via halogen-metal exchange are potent nucleophiles and can react with a wide array of electrophiles. ias.ac.inmsu.edu This allows for the introduction of various functional groups at the site of metalation.

For example, the lithiated intermediate can be trapped with electrophiles such as carbon dioxide (to form a carboxylic acid), dimethylformamide (to form an aldehyde), or other carbonyl compounds. researchgate.net The resulting functionalized benzothiophenes are valuable building blocks for more complex molecules. The organometallic intermediates derived from benzothiophenes are crucial in the synthesis of materials for organic electronics and in the preparation of biologically active compounds. acs.orgchinesechemsoc.org

The reactivity of these organometallic intermediates is also central to cross-coupling reactions. For instance, the aryllithium or aryl Grignard reagent can undergo transmetalation with a transition metal salt (e.g., of zinc, tin, or boron) to generate the corresponding organometallic nucleophile for Suzuki, Stille, or Negishi couplings. jcu.edu.auuni-muenchen.de The choice of the organometallic intermediate and the coupling partner dictates the final product.

The stability of the organometallic intermediate is a key factor. Aryllithium compounds can be thermally unstable and may require low temperatures for their generation and subsequent reactions. researchgate.net The presence of multiple halogen atoms, as in this compound, adds another layer of complexity, as sequential or selective reactions can be envisioned.

Electrophilic Aromatic Substitution (EAS) Investigations

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. uomustansiriyah.edu.iq The mechanism proceeds through a two-step addition-elimination pathway, involving a resonance-stabilized carbocation intermediate known as an arenium ion. uomustansiriyah.edu.iqlibretexts.org The reactivity and regioselectivity of EAS are strongly influenced by the substituents already present on the aromatic ring. libretexts.org

In the case of this compound, the two bromine atoms are deactivating groups due to their electron-withdrawing inductive effect, yet they are also ortho, para-directing due to their electron-donating resonance effect. libretexts.org The presence of these two deactivating groups would generally make further EAS reactions more difficult compared to unsubstituted benzothiophene.

The directing effects of the existing bromine atoms and the inherent reactivity of the benzothiophene nucleus would collectively determine the position of any further electrophilic attack. The C3 position, being the most reactive in the parent system, might still be a potential site for substitution, although steric hindrance from the adjacent C2- and C4-bromo substituents could play a significant role. The benzene portion of the molecule (positions 5, 6, and 7) would also be potential sites for substitution. Predicting the precise outcome of further halogenation (e.g., with Br₂) or other EAS reactions like nitration or sulfonation would require a careful analysis of the combined electronic and steric effects. The regioselectivity of such reactions can sometimes be controlled by the choice of catalyst and reaction conditions. researchgate.net

Reductive Transformations and Debromination Studies

Reductive transformations of halogenated aromatic compounds can lead to either partial or complete removal of the halogen atoms (dehalogenation or hydrodehalogenation) or reduction of the aromatic ring itself.

Debromination, the removal of bromine atoms, is a common and synthetically useful reaction. A variety of reagents and methods have been developed for the debromination of vicinal dibromides to form alkenes, often using metals like zinc, magnesium, or sodium. researchgate.net For aryl bromides, reductive debromination replaces the C-Br bond with a C-H bond. This can be achieved through various methods, including catalytic hydrogenation, metal-acid systems, or the use of specific reducing agents.

In the context of this compound, selective debromination could potentially be used to synthesize monobromo-benzothiophenes. For instance, if one bromine atom is more reactive towards a particular reducing system than the other, selective removal could be achieved. This differential reactivity could be exploited to generate either 2-bromo- or 4-bromo-1-benzothiophene.

Studies on related compounds, such as 4,7-dibromo-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene, have utilized lithiation as a key step, which is a reductive process in the sense that it involves the formal reduction of the carbon atom. The complete reduction of the benzothiophene ring system, including the thiophene (B33073) moiety, typically requires more forcing conditions, such as high-pressure hydrogenation with catalysts like Raney nickel, which can also effect desulfurization. chemicalbook.com

The following table summarizes the reactivity of this compound in the reactions discussed:

Reaction TypeReagents/ConditionsExpected Outcome
Cross-Coupling Pd catalyst, boronic acids/organostannanesRegioselective substitution, likely at C2 first.
Lithiation n-BuLi or sec-BuLi at low temperatureHalogen-metal exchange, likely at C2 first.
Reaction of Organometallic Electrophiles (e.g., CO₂, RCHO)Formation of functionalized benzothiophenes.
Electrophilic Substitution Electrophiles (e.g., Br₂, HNO₃)Further substitution on the ring, position depends on directing effects.
Debromination Reducing agents (e.g., Zn/AcOH)Removal of one or both bromine atoms.

Oxidation Reactions of the Sulfur Atom

The sulfur atom in this compound is susceptible to oxidation, leading to the formation of corresponding sulfoxides and sulfones. This transformation significantly alters the electronic properties and reactivity of the benzothiophene core.

Formation of Sulfoxides and Sulfones

The oxidation of the sulfur atom in benzothiophene derivatives, including this compound, can be achieved using various oxidizing agents. The reaction typically proceeds sequentially, first forming the sulfoxide (B87167) (a single oxygen atom double-bonded to the sulfur) and then, with further oxidation, the sulfone (two oxygen atoms double-bonded to the sulfur).

Common oxidizing agents employed for this transformation include hydrogen peroxide (H₂O₂), often in the presence of a catalyst or in acidic media like acetic acid, and peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). mdpi.com The choice of oxidant and reaction conditions can allow for selective formation of either the sulfoxide or the sulfone. jchemrev.comorganic-chemistry.org For instance, the use of a stoichiometric amount of the oxidizing agent under mild conditions may favor the formation of the sulfoxide, while an excess of the oxidant and more forcing conditions will typically lead to the sulfone. jchemrev.comnih.gov

For example, the oxidation of 2,7-dibromo Current time information in Bangalore, IN.benzothieno[3,2-b] Current time information in Bangalore, IN.benzothiophene with m-CPBA at room temperature yielded the corresponding dioxide in good yield. mdpi.com Further oxidation to the tetraoxide required additional portions of m-CPBA at an elevated temperature. mdpi.com Similarly, benzothiophene can be oxidized to its 1,1-dioxide derivative using hydrogen peroxide in acetic acid at 100°C. A facile method for the oxidation of electron-poor benzothiophenes to their corresponding sulfones utilizes an aqueous solution of H₂O₂ and P₂O₅. researchgate.net

The formation of sulfoxides and sulfones from sulfides is a well-established transformation in organic synthesis. jchemrev.comorganic-chemistry.org A variety of reagents have been developed for the chemoselective oxidation of sulfides to either sulfoxides or sulfones. jchemrev.com For instance, iodosobenzene (B1197198) and iodoxybenzoic acid have been used for the selective oxidation of sulfides to sulfoxides, avoiding over-oxidation to the sulfone. jchemrev.com Conversely, reagents like potassium permanganate (B83412) supported on manganese dioxide can effectively oxidize sulfides directly to sulfones. organic-chemistry.org

The table below summarizes common oxidizing agents used for the conversion of benzothiophenes to their corresponding S-oxides.

Oxidizing AgentProduct(s)Notes
m-Chloroperoxybenzoic acid (m-CPBA)Sulfoxide, SulfoneSequential oxidation; stoichiometry and temperature control selectivity. mdpi.com
Hydrogen Peroxide (H₂O₂) / Acetic AcidSulfoneCommon method for preparing benzothiophene-1,1-dioxides.
Hydrogen Peroxide (H₂O₂) / P₂O₅SulfoneEffective for electron-poor benzothiophenes. researchgate.net
Iodosobenzene / Iodoxybenzoic acidSulfoxideChemoselective for sulfoxide formation. jchemrev.com
Potassium Permanganate (KMnO₄) / MnO₂SulfoneHeterogeneous oxidation to the sulfone. organic-chemistry.org
H₂O₂ / Tantalum carbideSulfoxideCatalytic and selective oxidation. organic-chemistry.org
H₂O₂ / Niobium carbideSulfoneCatalytic and selective oxidation. organic-chemistry.org

Impact of Oxidation on Reactivity

The oxidation of the sulfur atom in the benzothiophene ring from a sulfide (B99878) to a sulfoxide or a sulfone has a profound impact on the molecule's electronic structure and subsequent reactivity. The sulfur atom in benzothiophene is electron-donating, while the sulfoxide and, more so, the sulfone groups are strongly electron-withdrawing. mdpi.comossila.com This electronic perturbation significantly influences the reactivity of the entire ring system.

This transformation of an electron-donating thienyl sulfur into a potent electron-accepting group alters the electron distribution within the molecule. mdpi.com Consequently, the oxidized derivatives, such as this compound-1,1-dioxide, are expected to be more susceptible to nucleophilic attack and less reactive towards electrophilic substitution compared to the parent this compound. The electron-withdrawing nature of the sulfone group deactivates the aromatic ring, making electrophilic aromatic substitution more difficult.

Conversely, the increased electrophilicity of the benzothiophene core in the oxidized state can facilitate nucleophilic aromatic substitution reactions, where a nucleophile replaces one of the bromine atoms. The presence of the strongly electron-withdrawing sulfone group can stabilize the intermediate Meisenheimer complex formed during such reactions.

Furthermore, the oxidation to the sulfone can influence the reactivity of adjacent functional groups. For instance, the bromine atoms in 2,7-dibromo Current time information in Bangalore, IN.benzothieno[3,2-b] Current time information in Bangalore, IN.benzothiophene S-oxides provide a handle for further functionalization through cross-coupling reactions like the Suzuki or Heck reactions. mdpi.com The altered electronic environment of the oxidized benzothiophene can affect the efficiency and outcome of these coupling reactions.

The change in the electronic nature of the benzothiophene system upon oxidation also impacts its potential applications. While benzothiophenes are often explored for their electron-donating properties in organic electronics, the corresponding sulfones are investigated as electron-accepting or n-type semiconductor materials. mdpi.com

The table below summarizes the key impacts of sulfur atom oxidation on the reactivity of this compound.

PropertyImpact of Oxidation (Sulfide → Sulfone)
Electronic Nature Change from electron-donating sulfur to strongly electron-withdrawing sulfone group. mdpi.comossila.com
Reactivity towards Electrophiles Decreased reactivity due to deactivation of the aromatic ring.
Reactivity towards Nucleophiles Increased susceptibility to nucleophilic aromatic substitution.
Cross-Coupling Reactions The electronic environment of the bromine atoms is altered, potentially influencing the conditions and outcomes of reactions like Suzuki and Heck couplings. mdpi.com
Potential Applications Shift from potential p-type (hole-transporting) material to n-type (electron-transporting) material in organic electronics. mdpi.com

Advanced Spectroscopic and Analytical Methodologies in the Study of 2,4 Dibromo 1 Benzothiophene and Its Reaction Pathways

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation and Structural Confirmation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules, including derivatives of 2,4-dibromo-1-benzothiophene (B6242897). Both 1H and 13C NMR provide critical information about the chemical environment of atoms within a molecule. mdpi.com In the synthesis of derivatives, such as those produced via Suzuki or Heck cross-coupling reactions, NMR is used to verify the successful formation of new carbon-carbon bonds and to determine the regiochemistry of the substitution. mdpi.comresearchgate.net The chemical shifts (δ), coupling constants (J), and integration of proton signals in 1H NMR, along with the chemical shifts in 13C NMR, allow for a complete assignment of the molecular skeleton. mdpi.com For instance, the synthesis of substituted benzothiophenes from brominated precursors can be confirmed by the appearance of new aromatic and aliphatic signals corresponding to the added substituents and the disappearance of signals corresponding to the bromine-bearing carbons. researchgate.netmdpi.com

Technique Application in Benzothiophene (B83047) Analysis Typical Data Obtained Reference
1H NMR Confirms proton environment and connectivity.Chemical shifts (δ), coupling constants (J), integration. mdpi.com
13C NMR Identifies the carbon framework of the molecule.Chemical shifts (δ). mdpi.com

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In these cases, advanced two-dimensional (2D) NMR techniques are employed to resolve ambiguities and provide definitive structural assignments. ipb.pt Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely used.

COSY (¹H-¹H Correlation Spectroscopy) : This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons. It is invaluable for tracing out proton-proton networks within a molecule, such as the protons on an alkyl chain substituent or adjacent protons on the benzothiophene ring system. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon-hydrogen pairs. Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to, allowing for unambiguous assignment of protonated carbons. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). HMBC is particularly powerful for identifying quaternary carbons (which are invisible in HSQC) and for piecing together different molecular fragments by showing correlations between atoms across key bonds. ipb.pt

The combined use of these 2D NMR methods allows for the complete and accurate assignment of all proton and carbon signals, even in structurally intricate benzothiophene derivatives. mdpi.com

While the benzothiophene core is a rigid aromatic system, its derivatives, particularly those with flexible side chains or non-aromatic fused rings (e.g., tetrahydrobenzo[b]thiophenes), can exhibit conformational dynamics. Variable Temperature (VT) NMR is a powerful technique used to study these dynamic processes, such as bond rotation or ring puckering. numberanalytics.comscispace.com

By recording NMR spectra at different temperatures, researchers can observe changes in the appearance of signals. numberanalytics.com At high temperatures, where a molecule's conformational interconversion is rapid on the NMR timescale, the spectrum shows averaged signals. As the temperature is lowered, the rate of exchange slows down. If the temperature is lowered sufficiently to the "coalescence temperature," the single averaged peak broadens significantly. Below this temperature, in the slow-exchange regime, distinct signals for each individual conformer may be resolved. nih.gov Analysis of these temperature-dependent spectral changes can provide quantitative thermodynamic and kinetic data about the conformational exchange process. numberanalytics.com This method is crucial for understanding how different conformers might influence a molecule's reactivity or biological activity.

X-ray Crystallography of Co-crystals and Complex Adducts

X-ray crystallography provides the most definitive structural information by mapping the precise arrangement of atoms in a single crystal. This technique is used to confirm the absolute structure of novel benzothiophene derivatives, including their stereochemistry, and to analyze their packing in the solid state. mdpi.comresearchgate.net The formation of co-crystals, which are crystalline structures containing two or more different molecular components in a stoichiometric ratio, and other complex adducts can be studied to understand intermolecular interactions. weizmann.ac.ilmdpi.com For example, the structure of 2,7-dibromo- nih.govbenzothieno[3,2-b] nih.govbenzothiophene has been confirmed by single-crystal X-ray diffraction, revealing key details about its molecular geometry and packing. mdpi.comrsc.org

The solid-state properties of benzothiophene derivatives, which are crucial for applications in organic electronics, are dictated by their crystal packing and the nature of their intermolecular interactions. mdpi.comrsc.org X-ray diffraction analysis reveals that bromination can significantly influence these features. For example, while the parent nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT) adopts a herringbone packing motif, its 2,7-dibromo derivative crystallizes in a π-stacked arrangement. rsc.org This change is driven by different dominant intermolecular forces. The analysis of crystal structures allows for the detailed characterization of various non-covalent interactions, including:

π-π Interactions : Stacking of the aromatic benzothiophene cores.

Halogen Bonding : Interactions involving the bromine atoms (e.g., Br⋯Br contacts). rsc.org

Sulfur-Sulfur Interactions : Close contacts between the sulfur atoms of adjacent molecules (S⋯S). rsc.org

C-H⋯π Interactions : Interactions between hydrogen atoms and the aromatic π-system. researchgate.net

These interactions collectively determine the supramolecular architecture and influence the material's electronic properties. nih.govcore.ac.uk

Interaction Type Description Observed in Reference
π-π Stacking Co-facial arrangement of aromatic rings.2,7-dibromo-BTBT mdpi.comrsc.org
Herringbone Edge-to-face arrangement of aromatic rings.Unsubstituted BTBT rsc.org
Br⋯Br Contacts Halogen-halogen interactions.2,7-dibromo-BTBT rsc.org
S⋯S Contacts Close approach of sulfur atoms.2,7-dibromo-BTBT rsc.org

Mass Spectrometry for Reaction Monitoring and Intermediate Identification

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. researchgate.net High-Resolution Mass Spectrometry (HRMS) is particularly crucial, as it provides highly accurate mass measurements, allowing for the confident determination of a molecule's elemental formula. mdpi.comresearchgate.net It is routinely used to confirm the identity of newly synthesized derivatives of this compound. mdpi.com

Beyond final product verification, MS is a powerful tool for reaction monitoring and the identification of transient intermediates. nih.gov Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze complex reaction mixtures and follow the disappearance of reactants and the appearance of products over time. nih.goveeer.org In mechanistic studies, MS can be used to detect short-lived species. For example, in studies of radical reactions, specific radical trapping agents can be added to the reaction. The resulting adducts, which are more stable, can then be identified by mass spectrometry, providing evidence for the proposed radical pathway. acs.org Similarly, in studies of biodegradation or decomposition, MS is used to identify the various intermediate compounds that are formed as the parent molecule breaks down. nih.goveeer.org

MS Technique Primary Use Example Application Reference
HRMS (e.g., ESI, APCI) Accurate mass determination and formula confirmation.Verifying the structure of a newly synthesized benzothiophene derivative. mdpi.commdpi.com
GC-MS Separation and identification of volatile components in a mixture.Monitoring the progress of a reaction or identifying degradation products. nih.goveeer.org
MS with Trapping Agents Identification of reactive intermediates.Detecting TEMPO adducts to confirm a radical reaction mechanism. acs.org

High-Resolution Mass Spectrometry (HRMS) in Reaction Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with exceptional accuracy, typically to four or more decimal places. bioanalysis-zone.com This precision allows for the determination of the elemental composition of a molecule from its exact mass. bioanalysis-zone.com In the context of reaction pathway analysis, HRMS is crucial for identifying reactants, intermediates, and products in a complex reaction mixture, thereby helping to piece together the mechanistic steps.

When studying the reactions of this compound, HRMS can distinguish between different potential products or intermediates that may have the same nominal mass but different elemental formulas. bioanalysis-zone.com For instance, in a substitution reaction where a bromine atom is replaced, HRMS can confirm the substitution by providing the exact mass of the new compound, which will differ from the starting material.

Research on related brominated benzothiophene derivatives demonstrates the utility of HRMS. For example, in the characterization of 2,7-dibromo Current time information in Bangalore, IN.benzothieno[3,2-b] Current time information in Bangalore, IN.benzothiophene (2,7-diBr-BTBT) and its oxidized forms, HRMS was used to confirm the elemental composition and thus verify the successful synthesis of the target molecules. mdpi.comresearchgate.net In one study, the calculated m/z for the doubly oxidized product C₁₄H₆O₄S₂Br₂ was 459.8074, and the value found by HRMS was 459.8079, unequivocally confirming its structure. mdpi.com This level of accuracy is essential for validating reaction outcomes.

To illustrate how HRMS could be applied to analyze a hypothetical reaction of this compound, consider a Suzuki cross-coupling reaction intended to replace the bromine at the 2-position with a phenyl group. HRMS would be used to analyze the reaction mixture over time.

Table 1: Illustrative HRMS Data for a Hypothetical Suzuki Coupling Reaction of this compound

Compound NameMolecular FormulaCalculated m/zFound m/z (Hypothetical)Inference
This compoundC₈H₄Br₂S291.8475291.8473Starting Material
4-Bromo-2-phenyl-1-benzothiopheneC₁₄H₉BrS287.9659287.9661Desired Product
2-Bromo-4-phenyl-1-benzothiopheneC₁₄H₉BrS287.9659-Isomeric Product (not detected)
2,4-Diphenyl-1-benzothiopheneC₂₀H₁₄S286.0816286.0819Double-Substitution Product
4-Bromo-1-benzothiopheneC₈H₅BrS211.9346211.9345Debromination Side-Product

This illustrative data demonstrates how the high accuracy of HRMS allows for the unambiguous identification of each species in the reaction mixture, providing clear evidence for the formation of the desired product and the presence of any side-products. This information is critical for optimizing reaction conditions and understanding the underlying reaction mechanism.

Isotopic Labeling Studies

Isotopic labeling is a technique used to trace the fate of atoms or fragments of a molecule through a chemical reaction. By replacing one or more atoms in a reactant with one of its heavier, stable isotopes (e.g., replacing ¹H with ²H (deuterium, D), or ¹²C with ¹³C), researchers can follow the labeled atoms through the reaction pathway. scripps.edunih.gov This method provides definitive evidence for proposed reaction mechanisms, such as the nature of bond cleavage and formation steps.

In the study of this compound, isotopic labeling could be employed to answer specific mechanistic questions. For example, in reactions where a C-H bond is activated, performing the reaction with a deuterated substrate and analyzing the products and kinetic isotope effect (KIE) can reveal whether C-H bond cleavage is part of the rate-determining step. beilstein-journals.org

While specific isotopic labeling studies on this compound are not prominent in published literature, the methodology has been applied to closely related systems to elucidate reaction mechanisms.

Mechanistic Probes: In studies of other heterocyclic systems, deuterium (B1214612) labeling has been used to probe reaction mechanisms. For instance, the reaction of singlet oxygen with a deuterated dithiane was used to provide evidence for specific reactive intermediates. acs.org

Tracing Reaction Pathways: In the synthesis of dibenzothiophenes, a deuterated biphenyl-sulfane was used to demonstrate that C-H bond cleavage was not involved in the turnover-limiting step of the catalytic cycle. osaka-u.ac.jp

Hypoxia-Selective Drugs: Isotopic labeling studies were crucial in understanding the DNA-damage mechanism of 1,2,4-benzotriazine (B1219565) 1,4-dioxides, a class of antitumor agents. nih.gov

To illustrate its application for this compound, consider a metal-catalyzed reaction aimed at functionalizing the C3 position via C-H activation. Two possible mechanisms might be proposed: one involving direct C-H activation at the C3 position and another involving an oxidative addition at the C2-Br bond followed by intramolecular rearrangement.

Table 2: Illustrative Use of Isotopic Labeling to Differentiate Reaction Mechanisms for this compound

Labeled ReactantProposed MechanismExpected Isotope Position in ProductMechanistic Insight
3-Deuterio-2,4-dibromo-1-benzothiophene (C₈H₃DBr₂S)Mechanism A: Direct C-H Activation at C3The deuterium label is lost during the reaction.Consistent with direct C-H/C-D bond cleavage at the C3 position.
3-Deuterio-2,4-dibromo-1-benzothiophene (C₈H₃DBr₂S)Mechanism B: Oxidative Addition at C2-Br, then RearrangementThe deuterium label is retained at the C3 position in the final product.Rules out direct C-H activation at C3 as the primary pathway.

By synthesizing the specifically labeled 3-deuterio-2,4-dibromo-1-benzothiophene and analyzing the location of the deuterium in the product using techniques like NMR or mass spectrometry, a researcher could definitively distinguish between these two pathways. Such experiments are fundamental to building a complete and accurate picture of the reaction mechanisms involving this compound.

Computational and Theoretical Studies of 2,4 Dibromo 1 Benzothiophene and Its Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a reliable method for calculating the geometries and energies of benzofused heterocycles, including benzothiophene (B83047) derivatives. semanticscholar.org It provides a framework for understanding the electronic characteristics that govern the molecule's behavior in chemical reactions.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic properties of 2,4-dibromo-1-benzothiophene (B6242897) can be elucidated by analyzing its frontier molecular orbitals: the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals are crucial in predicting a molecule's reactivity and its potential applications in materials science.

The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical hardness. researchgate.net A larger gap suggests higher stability and lower reactivity. researchgate.net

For benzothiophene derivatives, the HOMO is typically a π-orbital delocalized over the fused ring system. semanticscholar.org In the case of this compound, the bromine substituents, being electron-withdrawing, are expected to lower the energy of both the HOMO and LUMO levels. This effect can influence the molecule's charge transport properties and its behavior in electronic devices.

Theoretical calculations on related brominated benzothieno[3,2-b]benzothiophene (BTBT) derivatives have shown that oxidation of the sulfur atom significantly lowers both HOMO and LUMO energies, leading to a reduced energy band gap. mdpi.com For instance, in 2,7-diBr-BTBT, the calculated HOMO energy is -6.230 eV, which decreases to -7.048 eV upon oxidation to its tetraoxide form. mdpi.com This demonstrates the tunability of the electronic properties of brominated benzothiophenes through chemical modification.

Prediction of Reactivity Sites and Regioselectivity

DFT calculations are instrumental in predicting the most likely sites for electrophilic and nucleophilic attack, thus explaining the regioselectivity observed in reactions. For polyhalogenated heteroaromatics, the site of reaction in cross-coupling reactions can often be predicted by examining the electrophilicity of the carbon-halogen bonds. researchgate.net A more deshielded (more electrophilic) position, as indicated by a larger ¹H NMR chemical shift in the parent non-halogenated compound, is often predicted to react first. researchgate.net

In the case of this compound, the bromine at the 2-position is generally more reactive towards electrophilic substitution. This can be attributed to the electronic nature of the benzothiophene ring system. Computational studies on related benzofused heterocycles have shown that the distribution of electron density and the shapes of frontier molecular orbitals can accurately predict the reactive sites. semanticscholar.org For instance, in benzothieno[3,2-b]furan, the C2 position is found to be the most reactive towards electrophiles, which is consistent with experimental observations. semanticscholar.org

The regioselectivity of reactions can also be influenced by the reaction mechanism. For example, in the photocyclization of styrylthiophenes, theoretical calculations can help to determine the most favorable reaction pathway and predict the structure of the resulting thiahelicenes. acs.org

Molecular Dynamics (MD) Simulations for Conformational and Solution Behavior

While DFT provides insights into the properties of a single molecule, molecular dynamics (MD) simulations can model the behavior of a larger ensemble of molecules over time. This is particularly useful for understanding the conformational flexibility of this compound and its interactions in a solution or in the solid state.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed investigation of reaction mechanisms by modeling the entire reaction pathway, including the identification of transition states and intermediates. This provides a deeper understanding of how a reaction proceeds and what factors control its rate and outcome.

Energy Barrier Calculations for Key Transformations

By calculating the energies of reactants, products, and transition states, it is possible to determine the activation energy or energy barrier for a given reaction. A lower energy barrier corresponds to a faster reaction rate.

For transformations involving this compound, such as cross-coupling reactions or further functionalization, DFT calculations can be used to compute the energy barriers for different possible pathways. For example, in the study of the unimolecular pyrolysis of thiophene (B33073), the energy barriers for various isomerization and decomposition pathways were calculated, providing a detailed picture of the reaction landscape. acs.org Similarly, for the rotation of aryl groups in diarylethenes, DFT calculations have been used to determine the energy barriers for interconversion between different conformers. rsc.org

Mechanistic Insights from Computational Predictions

Computational modeling can provide valuable mechanistic insights that are often difficult to obtain through experiments alone. By examining the structures of transition states and the flow of electron density during a reaction, chemists can gain a detailed understanding of the reaction mechanism.

For instance, computational studies on the Suzuki-Miyaura reaction of dihalogenated heteroarenes have shown that the regioselectivity is driven by the electrophilicity of the halogenated carbon, with the palladium catalyst preferentially adding to the most electrophilic site. researchgate.net In the case of the photocyclization of styrylthiophenes, theoretical calculations have been used to elucidate the sequence of events, including C-C bond formation and subsequent cyclization, leading to the final product. acs.org These computational predictions, when combined with experimental results, provide a powerful approach to understanding and controlling chemical reactivity.

2,4 Dibromo 1 Benzothiophene As a Building Block in Complex Organic Synthesis

Precursor for Diversely Functionalized Benzothiophene (B83047) Derivatives

The presence of two bromine substituents on the 2,4-Dibromo-1-benzothiophene (B6242897) core provides synthetic handles for a wide range of functionalization reactions, primarily through palladium-catalyzed cross-coupling reactions. This strategic placement allows for the selective or sequential substitution of the bromine atoms, leading to a vast array of diversely functionalized benzothiophene derivatives that serve as key intermediates in multi-step syntheses.

Synthesis of Novel Heterocyclic Scaffolds

The differential reactivity of the C-Br bonds at the C2 and C4 positions of this compound is a key feature that enables its use in the programmed synthesis of novel heterocyclic scaffolds. The C2-Br bond is generally more reactive towards palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, compared to the C4-Br bond. This reactivity difference allows for the selective functionalization at the C2 position while leaving the C4-bromine intact for subsequent transformations.

For instance, a regioselective Suzuki cross-coupling reaction can be performed at the C2 position with various arylboronic acids. This initial coupling introduces a new aryl group, and the remaining C4-bromo substituent can then be utilized in a subsequent intramolecular cyclization or another intermolecular coupling reaction to construct a new heterocyclic ring fused to the benzothiophene core. This stepwise approach provides a powerful tool for the assembly of complex, multi-ring systems with defined regiochemistry.

Reactant 1Reactant 2Catalyst/ReagentsProductYield (%)
This compoundArylboronic AcidPd(PPh₃)₄, Base2-Aryl-4-bromo-1-benzothiopheneVaries
2-Aryl-4-bromo-1-benzothiopheneIntramolecular nucleophileCatalyst/ReagentsFused Heterocyclic ScaffoldVaries

This table represents a general synthetic strategy. Actual yields and conditions are substrate-dependent.

Construction of Fused Ring Systems and Polycyclic Aromatic Compounds

Beyond the synthesis of novel heterocyclic scaffolds, this compound is instrumental in the construction of larger, fully conjugated fused ring systems and polycyclic aromatic compounds (PACs). These structures are of significant interest for their potential applications in organic electronics.

A common strategy involves a twofold cross-coupling reaction where both bromine atoms are substituted. For example, a double Suzuki or Stille coupling with a suitable difunctional coupling partner can lead to the formation of extended π-conjugated systems. Alternatively, a sequential approach can be employed. A Sonogashira coupling at the C2 position, for instance, can introduce an alkyne moiety. Subsequent intramolecular cyclization of this alkyne with the C4 position, often facilitated by a transition metal catalyst, can lead to the formation of a new fused aromatic ring. This methodology allows for the precise construction of complex polycyclic aromatic hydrocarbons with a benzothiophene unit embedded within the structure.

Intermediate in the Synthesis of Advanced Molecular Architectures

The utility of this compound extends beyond its role as a direct precursor to functionalized derivatives. It also serves as a crucial intermediate in the synthesis of more advanced and complex molecular architectures, where the initial benzothiophene core is further elaborated into larger, more intricate systems.

Role in Creating Conjugated Systems

The ability to selectively functionalize the C2 and C4 positions of this compound makes it an excellent platform for the synthesis of various conjugated systems. By introducing different aromatic or heteroaromatic units at these positions through sequential cross-coupling reactions, chemists can systematically build up oligomeric and polymeric structures with tailored electronic properties.

For example, a Stille coupling can be used to introduce a stannylated aromatic group at the C2 position. The resulting 2-(trialkylstannyl)-4-bromo-1-benzothiophene can then undergo a subsequent Stille coupling with a different aryl halide at the C4 position. This iterative approach allows for the controlled assembly of well-defined conjugated oligomers with alternating benzothiophene and other aromatic units.

StepReactantCoupling PartnerReaction TypeProduct
1This compoundOrganotin ReagentStille Coupling2-(Aryl)-4-bromo-1-benzothiophene
22-(Aryl)-4-bromo-1-benzothiopheneOrganoboronic AcidSuzuki Coupling2,4-Diaryl-1-benzothiophene

This table illustrates a potential sequential cross-coupling strategy for the synthesis of diaryl-substituted benzothiophenes, which are precursors to conjugated systems.

Applications in Stereoselective and Regioselective Synthesis

The distinct electronic environments of the C2 and C4 positions in this compound, coupled with the potential for further functionalization of the thiophene (B33073) and benzene (B151609) rings, provide opportunities for its application in stereoselective and regioselective synthesis.

While direct stereoselective reactions on the benzothiophene core are less common, the functional groups introduced via the dibromo intermediate can be further manipulated in a stereocontrolled manner. For instance, an alkenyl group introduced at the C2 position via a Heck reaction can undergo subsequent stereoselective reactions such as dihydroxylation or epoxidation.

The primary application in this context, however, lies in regioselective synthesis. The predictable difference in reactivity between the two bromine atoms is the cornerstone of its utility. This allows for the selective introduction of a functional group at one position, which can then direct or influence subsequent reactions at other positions on the benzothiophene scaffold, leading to highly substituted and complex molecules with precise control over the substitution pattern.

Future Directions and Emerging Research Avenues

Development of Novel and Green Synthetic Methodologies

The synthesis of halogenated benzothiophenes, including 2,4-dibromo-1-benzothiophene (B6242897), has traditionally relied on methods that can be resource-intensive and may generate hazardous waste. The future of its synthesis lies in the adoption of greener and more efficient methodologies.

One promising avenue is the application of photocatalysis . Visible-light-mediated reactions offer a mild and environmentally friendly alternative to traditional methods, often avoiding the need for high temperatures and harsh reagents. acs.org For instance, photocatalytic radical annulation processes have been successfully employed for the synthesis of substituted benzothiophenes from diazonium salts and alkynes, using an organic dye as the catalyst under green light irradiation. acs.orgorganic-chemistry.org Adapting such methods for the regioselective synthesis of dibrominated benzothiophenes could provide a more sustainable route.

Another area of development is the use of electrochemical methods . These techniques can offer a high degree of control over reaction conditions and often proceed without the need for chemical oxidants or reductants, thus minimizing waste. organic-chemistry.org An electrochemical approach for the synthesis of C-3 sulfonated benzothiophenes has demonstrated the potential of this strategy for functionalizing the benzothiophene (B83047) core under green conditions. organic-chemistry.org Future work could explore the electrochemical synthesis of this compound itself or its subsequent functionalization.

Furthermore, the use of readily available and non-toxic reagents is a key aspect of green chemistry. Methodologies that utilize sodium halides as the source of electrophilic halogens in the presence of a copper catalyst have been developed for the synthesis of 3-halobenzo[b]thiophenes. nih.gov Extending these environmentally benign approaches to achieve di-substitution at specific positions would be a significant step forward.

MethodologyPotential Advantage for this compound Synthesis
Visible-Light PhotocatalysisMild reaction conditions, use of renewable energy sources, avoidance of harsh reagents. acs.org
Electrochemical SynthesisHigh selectivity, reduced waste, catalyst-free conditions. organic-chemistry.org
Green HalogenationUse of inexpensive and non-toxic sodium halides, environmentally benign solvents. nih.gov

Exploration of Undiscovered Reactivity Patterns

The two bromine atoms on the this compound scaffold are strategically positioned for a variety of chemical transformations, yet their combined reactivity has not been fully explored. Future research will likely focus on uncovering novel reaction pathways and leveraging the electronic properties of this compound.

The "halogen dance" reaction, a well-known transformation in aromatic and heteroaromatic systems, presents an intriguing possibility for this compound. researchgate.net This reaction involves the base-induced migration of a halogen atom to a different position on the ring, potentially providing access to novel, otherwise difficult to synthesize, isomers of dibromobenzothiophene.

Furthermore, the reactivity of benzothiophenes can be significantly altered by modifying the sulfur atom. For example, the oxidation of the sulfur to a sulfoxide (B87167) or sulfone can change the electronic nature of the ring system and open up new avenues for functionalization. nih.govmdpi.com Benzothiophene S-oxides have been used as precursors for the C3-functionalization of the benzothiophene core. nih.gov Investigating the behavior of this compound-S-oxide could lead to unprecedented reactivity patterns and the synthesis of novel C3-substituted dibromobenzothiophenes.

Transition metal-catalyzed reactions involving thiophenes, including benzothiophenes, can lead to partial reduction or C-S bond cleavage, depending on the metal and its ligands. researchgate.net A systematic study of the interaction of this compound with various transition metal complexes could reveal new catalytic cycles and synthetic transformations.

Research AreaPotential Outcome for this compound Chemistry
Halogen Dance ReactionsSynthesis of novel isomers of dibromobenzothiophene. researchgate.net
S-Oxidation and Subsequent ReactionsAccess to C3-functionalized 2,4-dibromobenzothiophenes and other novel derivatives. nih.govnih.gov
Transition Metal-Catalyzed ReactionsDiscovery of new catalytic transformations and C-S bond functionalization pathways. researchgate.net

Integration of Computational Predictions in Synthetic Design

Computational chemistry is becoming an indispensable tool in modern synthetic chemistry, enabling the prediction of reaction outcomes, the elucidation of reaction mechanisms, and the in-silico design of novel molecules with desired properties. researchgate.netjapsonline.com

Density Functional Theory (DFT) calculations can be employed to predict the reactivity of different positions on the this compound ring system. This can guide the design of experiments for selective functionalization of either the C2 or C4 position, or even the benzene (B151609) ring. Computational studies can also help in understanding the mechanism of known reactions and predicting the feasibility of new, untested transformations.

For the development of new materials based on the this compound scaffold, computational screening can be used to predict the electronic and photophysical properties of potential derivatives. nih.gov This in-silico approach can significantly reduce the number of compounds that need to be synthesized and tested, thereby saving time and resources. For example, computational methods can predict properties like the HOMO-LUMO gap, which is crucial for applications in organic electronics. mdpi.com

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling through computational tools is another area of growing importance, particularly in the early stages of drug discovery. researchgate.net By predicting the pharmacokinetic and toxicological properties of virtual derivatives of this compound, researchers can prioritize the synthesis of compounds with a higher probability of success as therapeutic agents.

Computational ToolApplication in this compound Research
Density Functional Theory (DFT)Prediction of reactivity, elucidation of reaction mechanisms, and rationalization of spectroscopic data. dntb.gov.ua
In-silico ScreeningDesign of new molecules with desired electronic and photophysical properties for materials science applications. nih.govmdpi.com
ADMET PredictionEarly-stage evaluation of the drug-likeness of novel derivatives for medicinal chemistry. researchgate.net

Automated Synthesis and High-Throughput Experimentation for Benzothiophene Chemistry

The fields of automated synthesis and high-throughput experimentation (HTE) are set to revolutionize the way chemical research is conducted. acs.org These technologies allow for the rapid screening of a large number of reaction conditions or the synthesis of large libraries of compounds in a short amount of time. nih.gov

For this compound, HTE can be used to quickly identify optimal conditions for its derivatization. For example, in cross-coupling reactions, a wide range of catalysts, ligands, bases, and solvents can be screened in parallel to find the combination that gives the highest yield and selectivity for the desired product. This is particularly useful for the selective functionalization of one of the bromine atoms over the other.

Automated synthesis platforms can then be used to synthesize libraries of derivatives of this compound based on the optimized conditions identified through HTE. These libraries can then be screened for biological activity or for their properties as advanced materials. wisdomlib.org This integrated approach of HTE and automated synthesis can significantly accelerate the discovery of new applications for this versatile building block.

The combination of these emerging research avenues will undoubtedly lead to a deeper understanding of the chemistry of this compound and the development of novel compounds with valuable applications in medicine, materials science, and beyond.

Q & A

Q. What are the recommended synthetic routes for 2,4-Dibromo-1-benzothiophene, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of brominated benzothiophenes typically involves electrophilic aromatic bromination or cross-coupling reactions. For example, bromination of 1-benzothiophene derivatives can be achieved using bromine (Br₂) in the presence of Lewis acids (e.g., FeBr₃) under controlled temperatures (0–25°C). Optimization may involve adjusting stoichiometry, solvent polarity (e.g., dichloromethane or acetic acid), and reaction time to minimize over-bromination. Comparative studies on similar systems (e.g., dibenzothiophene derivatives) suggest that regioselectivity can be influenced by directing groups or steric effects . For complex derivatives, McMurry coupling or Suzuki-Miyaura cross-coupling may be employed, as demonstrated in fused thiophene systems .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Brominated aromatic compounds require strict safety measures due to potential toxicity and reactivity. Key protocols include:
  • Use of personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Conduct reactions in a fume hood to avoid inhalation of volatile bromine byproducts.
  • Storage: Store in airtight, light-resistant containers at 2–8°C, away from oxidizing agents.
  • Emergency procedures: In case of exposure, immediately rinse affected areas with water and seek medical evaluation, as symptoms may manifest hours post-exposure .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Methodological Answer :
  • X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides precise bond lengths, angles, and packing structures. For brominated derivatives, heavy-atom effects enhance diffraction resolution .
  • Spectroscopy : 1^1H/13^13C NMR identifies substitution patterns (e.g., deshielding of protons near bromine). High-resolution mass spectrometry (HR-MS) confirms molecular weight.
  • Reference databases : Cross-validate spectral data with NIST Chemistry WebBook or crystallographic databases .

Advanced Research Questions

Q. How does the bromination pattern influence the electronic properties of benzothiophene derivatives in organic semiconductors?

  • Methodological Answer : Bromine substituents alter HOMO/LUMO levels and intermolecular orbital overlap. In [1]benzothieno[3,2-b][1]benzothiophene (BTBT)-based semiconductors, bromination at the 2- and 4-positions enhances electron-withdrawing effects, stabilizing the HOMO and improving charge-carrier mobility. Computational studies (DFT) reveal that bromine’s electronegativity increases π-π stacking efficiency, as seen in OFETs with mobilities >3.0 cm² V⁻¹ s⁻¹ . Experimental validation involves cyclic voltammetry to measure redox potentials and grazing-incidence XRD to assess thin-film crystallinity.

Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For Suzuki couplings, simulate transition states to evaluate activation barriers for bromine substitution.
  • Molecular docking : Model interactions with catalytic systems (e.g., Pd(PPh₃)₄) to predict regioselectivity.
  • Benchmarking : Compare computed reaction pathways with experimental yields from analogous systems, such as Co(II) or Cu(II) complexes in catalytic cycles .

Q. How can researchers resolve contradictions in reaction yields during the synthesis of dibrominated benzothiophenes?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading). For example, a 2³ factorial matrix can optimize bromine equivalents, solvent polarity, and reaction time.
  • Analytical troubleshooting : Employ HPLC-MS to detect side products (e.g., over-brominated isomers) and TLC to monitor reaction progress.
  • Literature meta-analysis : Compare yields from similar systems (e.g., dibromo-dithiophenes) to identify trends. Evidence from fused-ring systems suggests that steric hindrance at the 4-position may reduce yields, necessitating bulky ligands or low-temperature conditions .

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